molecular formula C10H7Br2N B13578794 5,8-Dibromo-3-methylquinoline

5,8-Dibromo-3-methylquinoline

Cat. No.: B13578794
M. Wt: 300.98 g/mol
InChI Key: OZHINLZSBQPABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibromo-3-methylquinoline is a chemical compound with the molecular formula C10H7Br2N. Its IUPAC name is 5,8-dibromo-3-methylisoquinoline. The compound consists of a quinoline ring system with two bromine atoms at positions 5 and 8, as well as a methyl group attached to the nitrogen atom in the isoquinoline ring .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5,8-dibromo-3-methylquinoline. One common method involves bromination of 3-methylquinoline using bromine or a brominating agent. The reaction typically occurs at elevated temperatures and yields the desired dibromo derivative. The methyl group remains intact during this process.

Industrial Production: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using standard organic synthesis techniques.

Chemical Reactions Analysis

Reactivity: 5,8-Dibromo-3-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 5 and 8 make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring system allows for redox transformations.

    Alkylation and Acylation Reactions: The methyl group provides a site for further functionalization.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH) or other reducing agents.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products depend on the specific reaction conditions. For example, bromination yields this compound, while reduction may lead to the corresponding dihydroquinoline.

Scientific Research Applications

5,8-Dibromo-3-methylquinoline finds applications in various scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It can serve as a fluorescent probe or ligand in biological studies.

    Medicine: Its derivatives may exhibit pharmacological properties.

    Industry: Potential use in materials science or organic electronics.

Mechanism of Action

The exact mechanism of action for 5,8-dibromo-3-methylquinoline depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.

Comparison with Similar Compounds

While 5,8-dibromo-3-methylquinoline is relatively unique due to its specific bromination pattern, similar compounds include other halogenated quinolines and isoquinolines.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

5,8-dibromo-3-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-9(12)10(7)13-5-6/h2-5H,1H3

InChI Key

OZHINLZSBQPABD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.